Nefazodone-d6 (hydrochloride)

Bioanalysis LC-MS/MS Method Validation

Quantitative LC-MS/MS assays for nefazodone fail when using unlabeled analyte or non-isotopic structural analogs as internal standards, compromising FDA/EMA bioanalytical method validation due to matrix effects and ionization variability. Nefazodone-d6 (hydrochloride) is the deuterium-labeled (+6 Da) SIL-IS that resolves this: • Co-elutes identically with nefazodone while remaining spectrometrically distinct, enabling precise calibration and matrix-effect correction. • Supports pharmacokinetic studies (Cmax, AUC, t½), forensic toxicology, and CYP3A4 metabolism assays with regulatory-grade accuracy. • Available as CRM-grade solid; ship ambient, store at -20°C. For R&D use only.

Molecular Formula C25H33Cl2N5O2
Molecular Weight 512.5 g/mol
Cat. No. B8150263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefazodone-d6 (hydrochloride)
Molecular FormulaC25H33Cl2N5O2
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl
InChIInChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H/i7D2,12D2,13D2;
InChIKeyDYCKFEBIOUQECE-GTKMFTTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nefazodone-d6 HCl: LC-MS Internal Standard


Nefazodone-d6 (hydrochloride) is a deuterium-labeled analog of the antidepressant compound nefazodone, specifically engineered to serve as an internal standard (IS) for the precise quantification of nefazodone via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. This stable isotope-labeled compound (SIL-IS) incorporates six deuterium atoms, resulting in a molecular mass increase of +6 Da, which enables it to be chromatographically indistinguishable from the unlabeled analyte while being spectrometrically distinct . The compound retains the core pharmacological profile of nefazodone hydrochloride, which acts as a potent 5-HT2A receptor antagonist (Ki=5.8 nM) and a moderate serotonin and norepinephrine reuptake inhibitor [1].

Why Unlabeled Nefazodone Cannot Replace Nefazodone-d6


Direct substitution of nefazodone-d6 with its unlabeled counterpart, nefazodone hydrochloride, leads to critical failure in quantitative mass spectrometry-based assays. Unlabeled nefazodone is the primary analyte of interest and therefore cannot function as an internal standard, as it would be indistinguishable from the endogenous or incurred sample signal, making calibration and correction for matrix effects and ionization variability impossible [1]. Alternative internal standards, such as structural analogs like trazodone, lack the near-perfect co-elution and identical ionization efficiency of a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for bioanalytical method validation by regulatory bodies like the FDA and EMA . Nefazodone-d6 provides the necessary specificity and accuracy that non-isotopic analogs cannot achieve.

Evidence for Nefazodone-d6 Over Analogs


Co-elution and MS Distinction from Unlabeled

The primary differentiation of Nefazodone-d6 from unlabeled nefazodone is its ability to serve as a true internal standard in mass spectrometry assays. The compound has an identical chemical structure to the analyte but is distinguished by a mass shift of +6 Da due to the replacement of six hydrogen atoms with deuterium. This results in a molecular weight of 512.50 g/mol for Nefazodone-d6, compared to 506.47 g/mol for unlabeled nefazodone hydrochloride [1].

Bioanalysis LC-MS/MS Method Validation

Precision Improvement with Deuterated IS

While direct comparative data on precision improvement using Nefazodone-d6 is not publicly available, class-level inference from bioanalytical guidance establishes that stable isotope-labeled internal standards (SIL-IS) are the 'gold standard' for minimizing variability in LC-MS/MS assays. SIL-IS are known to correct for matrix effects and variability in sample preparation and ionization, leading to improved accuracy and precision over non-isotopically labeled internal standards [1].

Pharmacokinetics Method Validation Therapeutic Drug Monitoring

Unaltered Pharmacological Potency

The deuterium labeling in Nefazodone-d6 is not intended to alter the pharmacological activity of the parent molecule. As an internal standard, its primary utility is analytical. The reported binding affinities for the unlabeled compound (e.g., 5-HT2A Ki = 5.8 nM) are the relevant pharmacological benchmarks [1].

Pharmacology Receptor Binding In Vitro

Applications of Nefazodone-d6


Preclinical and Clinical PK Quantification

Nefazodone-d6 is used as an internal standard for the accurate and precise quantification of nefazodone in biological matrices (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. This application is critical for determining pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life . The use of a SIL-IS corrects for ion suppression or enhancement caused by matrix components, ensuring the generation of high-quality data that meets regulatory standards for drug development and therapeutic drug monitoring .

Forensic Toxicology and Clinical Chemistry Methods

The compound is an essential component in the development and validation of LC-MS/MS methods for the detection and quantification of nefazodone in forensic and clinical toxicology casework . As a certified reference material (CRM) grade standard is available , it enables laboratories to establish accurate calibration curves, assess method recovery and precision, and perform routine quality control checks to ensure the reliability of analytical results used in legal and medical decision-making.

In Vitro Metabolism and DDI Studies

In studies examining the metabolism of nefazodone by cytochrome P450 enzymes (e.g., CYP3A4) or its inhibition of other drugs, Nefazodone-d6 is used to quantify the parent compound's depletion or metabolite formation [1]. The high specificity of MS detection when using a SIL-IS allows researchers to accurately measure the kinetics of metabolic reactions, even in complex incubation matrices containing liver microsomes or hepatocytes, thereby providing reliable data for assessing potential clinical DDIs [1].

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